molecular formula C7H8N2O2 B1322978 5-hydroxy-N-methylpyridine-2-carboxamide CAS No. 859538-76-4

5-hydroxy-N-methylpyridine-2-carboxamide

Cat. No.: B1322978
CAS No.: 859538-76-4
M. Wt: 152.15 g/mol
InChI Key: VEVQBSJYFWZLQU-UHFFFAOYSA-N
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Description

5-Hydroxy-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H8N2O2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by a pyridine ring substituted with a hydroxyl group at the 5-position and a methylcarbamoyl group at the 2-position.

Scientific Research Applications

5-Hydroxy-N-methylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332;H319;H335, indicating that it can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261;P271;P280, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-N-methylpyridine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-hydroxy-2-methylpyridine.

    N-Methylation: The hydroxyl group is protected, and the nitrogen atom is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: 5-oxo-N-methylpyridine-2-carboxamide.

    Reduction: 5-hydroxy-N-methylpyridine-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-hydroxy-N-methylpyridine-2-carboxamide involves its interaction with various molecular targets. The hydroxyl and carboxamide groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to affect enzymatic processes and cellular signaling pathways.

Comparison with Similar Compounds

    5-Hydroxy-2-methylpyridine: Similar structure but lacks the carboxamide group.

    N-Methylpyridine-2-carboxamide: Lacks the hydroxyl group at the 5-position.

    5-Hydroxy-N-methylpicolinamide: Another name for the same compound.

Uniqueness: 5-Hydroxy-N-methylpyridine-2-carboxamide is unique due to the presence of both the hydroxyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-hydroxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)6-3-2-5(10)4-9-6/h2-4,10H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVQBSJYFWZLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630975
Record name 5-Hydroxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859538-76-4
Record name 5-Hydroxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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